molecular formula C16H24N4O6 B11947004 N-decyl-2,4,6-trinitroaniline CAS No. 91472-53-6

N-decyl-2,4,6-trinitroaniline

Cat. No.: B11947004
CAS No.: 91472-53-6
M. Wt: 368.38 g/mol
InChI Key: OQPZHAYCNCHNGH-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Compounds and Derivatives

Nitroaromatic compounds are a major class of industrial chemicals utilized as building blocks for a wide range of products, including dyes, agrochemicals, and energetic materials. mdpi.comzioc.ru A defining feature of these compounds is the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. These nitro groups are highly electronegative, which creates a significant delocalization of pi-electrons across the molecule. mdpi.com This electron-deficient nature is central to their chemical reactivity and physical properties. mdpi.com

The synthesis of nitroaromatic compounds is typically achieved through nitration, a process that has been fundamental to organic chemistry for over 150 years. mdpi.com N-decyl-2,4,6-trinitroaniline is a derivative of 2,4,6-trinitroaniline (B3268610) (also known as picramide), which itself is a well-known nitroaromatic compound. nih.gov The "scaffold" or core of the molecule is the trinitroaniline (B13749157) unit, while the "N-decyl" portion refers to a ten-carbon alkyl chain attached to the amino group. This substitution is a key feature, as altering the alkyl chain length on a nitroaromatic scaffold is a known strategy for tuning the material's physical properties. oup.com

Significance in Chemical and Materials Science Research

The significance of this compound in materials science research lies in the way its molecular structure can be manipulated to control intermolecular forces. The trinitroaniline portion of the molecule is electron-accepting, while the decyl chain provides a flexible, non-polar component. This combination is relevant for creating materials with tailored properties, such as charge-transfer complexes. oup.com

Research on a series of related compounds, N-alkyl-2,4,6-trinitroanilines, has demonstrated that the length of the alkyl chain directly influences the stability and melting points of molecular complexes formed with electron-donating molecules like pyrene (B120774). oup.com For instance, the study showed that increasing the alkyl chain length could enhance the stability of certain colored complexes, a finding crucial for developing new optical or electronic materials. oup.com The potential applications for such tailored nitroaromatic compounds extend to the development of novel polymers, dyes, and chemiresistive sensors. mdpi.comzioc.ru The nitro groups make them effective for detecting electron-rich compounds, a principle used in fluorescence quenching sensors for environmental monitoring. mdpi.com

Overview of Prior Research on Trinitroaniline Scaffolds

The trinitroaniline molecular framework has been the subject of research for various applications. The parent compound, 2,4,6-trinitroaniline (picramide), is primarily known as an explosive. nih.govwikipedia.org However, modern research focuses on modifying this scaffold to create new functional materials. zioc.ru

A key area of investigation involves the N-alkylation of 2,4,6-trinitroaniline to modulate its properties. A systematic study of N-alkyl-2,4,6-trinitroanilines with varying chain lengths (from pentyl to heptadecyl) revealed detailed insights into how these modifications affect the formation of solid-state complexes. oup.com The research showed a distinct relationship between the number of carbon atoms in the alkyl chain and the melting behavior of the resulting complexes, demonstrating a method to fine-tune the thermal stability of these materials. oup.com

Table 2: Effect of Alkyl Chain Length on the Melting Point of Pyrene-N-Alkyl-2,4,6-trinitroaniline Complexes

N-Alkyl Group Complex Melting Point (°C) Observations
N-Pentyl 97 Stable 1:1 complex. oup.com
N-Hexyl (Peritectic) Formation of two peritectics. oup.com
N-Heptyl (Peritectic) Formation of two peritectics. oup.com
N-Pentadecyl 68 Stable, congruently-melting 1:1 complex. oup.com

Furthermore, research has shown that trinitroaniline can be used to functionalize carbon nanotubes. kashanu.ac.ir This involves chemically attaching the trinitroaniline molecules to the surface of the nanotubes, creating a hybrid material that combines the properties of both components for potential use in advanced electronics and composites. kashanu.ac.ir Additionally, research laboratories continue to explore the chemistry of nitroaromatic compounds, including trinitrobenzene derivatives, to develop new polymers and dyes with improved performance characteristics. zioc.ru

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4,6-trinitroaniline (Picramide)
Pyrene
N-pentyl-2,4,6-trinitroaniline
N-hexyl-2,4,6-trinitroaniline
N-heptyl-2,4,6-trinitroaniline
N-pentadecyl-2,4,6-trinitroaniline
N-heptadecyl-2,4,6-trinitroaniline
Trinitrobenzene
Picric Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91472-53-6

Molecular Formula

C16H24N4O6

Molecular Weight

368.38 g/mol

IUPAC Name

N-decyl-2,4,6-trinitroaniline

InChI

InChI=1S/C16H24N4O6/c1-2-3-4-5-6-7-8-9-10-17-16-14(19(23)24)11-13(18(21)22)12-15(16)20(25)26/h11-12,17H,2-10H2,1H3

InChI Key

OQPZHAYCNCHNGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Derivatization of N Decyl 2,4,6 Trinitroaniline

Methodologies for N-Alkylation of 2,4,6-Trinitroaniline (B3268610)

N-alkylation of 2,4,6-trinitroaniline (TNA) is challenging due to the low nucleophilicity of the amino group, a consequence of the strong electron-withdrawing effects of the three nitro groups on the aromatic ring. researchgate.net Despite this, several strategies have been developed to achieve this transformation.

Direct alkylation involves the reaction of the parent aniline (B41778) with an alkylating agent. One common method is the reaction of the aniline with an alkyl halide, such as decyl bromide or decyl iodide, under mild conditions. researchgate.net To facilitate this reaction, a base is typically required to deprotonate the weakly acidic amine. Strong bases like sodium hydride in an appropriate solvent such as acetonitrile (B52724) have been effectively used for the N-alkylation of similar nitroanilines. researchgate.net The use of ultrasound irradiation has also been shown to significantly improve reaction times and yields for the N-alkylation of weakly nucleophilic amines. researchgate.net

MethodAlkylating AgentBase/CatalystSolventKey Feature
Halide Reaction Decyl Halide (e.g., C₁₀H₂₁Br)Mild BaseAprotic SolventA standard approach for N-alkylation. researchgate.net
Sonication Decyl HalideSodium HydrideAcetonitrileUltrasound irradiation accelerates the reaction for low-nucleophilicity amines. researchgate.net

This table presents generalized conditions for direct alkylation based on methodologies applied to similar nitroanilines.

Coupling reactions provide an alternative route for forming the N-C bond. Ullmann-type chemistry, for instance, has been successfully employed for the synthesis of various N-alkyl nitroanilines. researchgate.net This approach typically involves the coupling of an amine with an aryl halide, or in this context, an aniline precursor with an appropriate coupling partner.

Another strategy involves synthesizing the molecule from different precursors. For example, N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline can be synthesized by reacting 3,5-dichloroaniline (B42879) with 2,4,6-trinitrochlorobenzene in a solvent like dimethylformamide (DMF) at elevated temperatures. A similar precursor strategy could be envisioned for N-decyl-2,4,6-trinitroaniline.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic rings, such as nitroaromatics. organic-chemistry.org The mechanism involves the addition of a carbanion that has a leaving group at its nucleophilic center to the aromatic ring, forming a σ-adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group, resulting in the substitution of a hydrogen atom on the ring. organic-chemistry.orgnih.gov

While VNS is more commonly used to introduce functional groups onto the aromatic ring rather than for N-alkylation directly, it is a crucial reaction in the synthesis of precursors and derivatives. For example, VNS has been instrumental in the amination of 2,4,6-trinitroaniline (picramide) to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent in the presence of a strong base. unt.edugoogle.com This highlights the utility of VNS in modifying the trinitroaniline (B13749157) core, a strategy that could be applied to create complex derivatives before or after the N-decyl group is attached.

VNS ReagentTarget MoleculeBaseOutcomeReference
1,1,1-Trimethylhydrazinium iodide (TMHI)2,4,6-TrinitroanilineNaOMe or KOt-BuAmination to TATB unt.edu
4-Amino-1,2,4-triazole (ATA)2,4,6-TrinitroanilineNaOMe or KOt-BuAmination to DATB/TATB google.com
Chloromethyl phenyl sulfoneNitrobenzeneStrong BaseAlkylation (C-H substitution) organic-chemistry.org

This table illustrates reagents used in VNS reactions on nitroaromatics, demonstrating the principle of substituting hydrogen on the electrophilic ring.

Functionalization of this compound for Hybrid Materials

The unique structure of this compound, combining an energetic "head" (the trinitrophenyl group) with a long hydrocarbon "tail" (the decyl chain), makes it an interesting candidate for creating hybrid materials. The decyl chain can enhance solubility and promote self-assembly, while the nitroaromatic component can be used for grafting onto other materials.

Carbon nanotubes (CNTs) are often functionalized to improve their dispersion and integrate them into composite materials. mdpi.commdpi.com Covalent grafting of molecules like 2,4,6-trinitroaniline onto the sidewalls of single-walled carbon nanotubes (SWCNTs) has been reported. researchgate.netmit.edu This functionalization can be achieved through diazonium chemistry, where the amino group of TNA is converted into a reactive diazonium salt that then forms a covalent bond with the CNT surface. mit.edukashanu.ac.ir

The presence of an N-decyl group on the trinitroaniline molecule would be expected to influence this process. The long alkyl chain could improve the dispersion of the functionalized CNTs in non-polar solvents or polymer matrices. The grafting process itself would attach the N-decyl-2,4,6-trinitrophenyl moiety to the nanotube, creating a hybrid material with potentially enhanced electronic or energetic properties. kashanu.ac.ir

Diazonium chemistry is a cornerstone for the derivatization of aromatic amines. nih.gov The process involves treating the primary aromatic amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitrosonium tetrafluoroborate, to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺). mit.edukashanu.ac.ir These salts are versatile intermediates that can be used to graft the aromatic molecule onto various substrates. kashanu.ac.ir

The diazotization of 2,4,6-trinitroaniline is known to be difficult because the strong electron-withdrawing nitro groups significantly reduce the basicity of the amino group. mit.edu Consequently, very strong acidic conditions, such as using nitrosylsulfuric acid, are required to achieve the reaction. mit.edu Once formed, the 2,4,6-trinitrophenyldiazonium salt can react with nucleophilic surfaces, such as carbon nanotubes, to form covalently functionalized materials. mit.edukashanu.ac.ir This derivatization method allows for the stable attachment of the trinitrophenyl group, and by extension the N-decyl-2,4,6-trinitrophenyl group, to create novel functional materials. kashanu.ac.irnih.gov

Preparation of Related Trinitroaniline Derivatives

The synthesis of derivatives based on the trinitroaniline scaffold is a significant area of research, driven by the need for novel materials with tailored properties. These strategies range from creating highly stable energetic compounds to developing molecules for targeted biological applications. Methodologies include the fusion of the trinitroaniline moiety with other cyclic systems, condensation reactions with various anilines, and the design of substrates for enzymatic processes.

Synthesis of Heat-Resistant Energetic Compounds with Trinitroaniline Moieties

The development of heat-resistant energetic compounds is crucial for applications requiring thermal stability. A key strategy involves the integration of 2,4,6-trinitroaniline moieties into larger, fused-ring structures to enhance stability and energetic performance. Current time information in Bangalore, IN.nih.gov

One practical approach involves combining 1,2,3-triazine (B1214393) N-oxide and 2,4,6-trinitroaniline moieties. nih.govacs.org The synthesis begins with a known starting material, 4,6-diamino-2-chloropyrimidine-5-carbonitrile. nih.gov This precursor undergoes nucleophilic substitution, followed by a one-step nitration process that concurrently introduces three nitro groups onto the benzene (B151609) ring and forms the 1,2,3-triazine N-oxide moiety. nih.govacs.org This method results in a series of fused-ring energetic compounds that exhibit high decomposition temperatures, often exceeding 250 °C, along with favorable detonation properties and low sensitivities. nih.gov

For instance, one such derivative, designated as compound 7 in research studies, demonstrates a decomposition temperature of 332 °C and an impact sensitivity greater than 40 J. researchgate.net These characteristics are superior to those of the traditional heat-resistant explosive HNS (Hexanitrostilbene), which has a decomposition temperature of 318 °C and a much higher sensitivity to impact (5 J). researchgate.net The enhanced thermal stability and safety profile of these new compounds underscore the effectiveness of incorporating the trinitroaniline structure into complex heterocyclic systems. researchgate.net

CompoundDecomposition Temp. (Td)Detonation Velocity (Dv)Impact Sensitivity (IS)Reference
Fused Trinitroaniline Derivative (Compound 7) 332 °C8476 m/s> 40 J researchgate.net
Hexanitrostilbene (HNS) (traditional) 318 °C7612 m/s5 J researchgate.netacs.org

Condensation Reactions with Substituted Anilines

Condensation reactions are a versatile and widely used method for synthesizing derivatives of trinitroaniline, particularly N-substituted diphenylamines. The most common approach involves the reaction of an appropriately substituted aniline with a halonitrobenzene. dtic.mil The 2,4,6-trinitroaniline structure is often formed by reacting an aniline with a suitable picryl derivative, such as picryl chloride. dtic.mil

The reactivity in these condensation reactions is influenced by several factors. Nitroanilines, for example, are poorer nucleophiles than aniline itself, and the electrophile's reactivity depends on the number and position of nitro groups. dtic.mil Consequently, synthesizing more complex derivatives like dinitrodiphenylamines often requires more extreme reaction conditions. dtic.mil The choice of solvent and base is also critical; reactions in polar aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) tend to proceed faster than those in less polar solvents like benzene or ethanol (B145695). dtic.mil Bases such as sodium acetate (B1210297) are commonly used to facilitate the reaction. dtic.mil

A variety of trinitrodiphenylamine isomers have been successfully prepared using these condensation routes. dtic.mil For example, the 2,4,6-trinitrodiphenylamine isomer is readily prepared by reacting aniline with a picryl derivative that has a good leaving group, such as chloride, bromide, or a methoxy (B1213986) group. dtic.mil

More recent strategies have focused on developing catalyst- and additive-free condensation reactions. One such method involves the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway, highlighting a modern approach to forming aniline derivatives under mild conditions. beilstein-journals.org

Reaction TypeReactantsConditionsProduct TypeReference
General Condensation Substituted Aniline + HalonitrobenzeneBase (e.g., Sodium Acetate), Solvent (e.g., DMSO)Nitrodiphenylamine dtic.mil
Picryl Derivative Condensation Aniline + Picryl ChlorideMild conditions2,4,6-Trinitrodiphenylamine dtic.mil
Imine Condensation–Isoaromatization (E)-2-arylidene-3-cyclohexenone + Primary AmineCatalyst-free, Toluene, 60 °C2-benzyl N-substituted aniline beilstein-journals.org

Enzymatic Synthesis Approaches

While direct enzymatic synthesis of this compound is not widely documented, an important related strategy involves the chemical synthesis of trinitroaniline derivatives designed specifically for enzymatic activation. This approach is prominent in the field of enzyme-prodrug therapy, where inert prodrugs are converted into active cytotoxic agents by a targeted enzyme. researchgate.netresearchgate.net

In this context, a series of trinitroaniline derivatives, designated TNA1–8, were synthesized to act as potential prodrugs. researchgate.netresearchgate.net The synthesis of these compounds is achieved through conventional chemical methods, tailored to create molecules that can be recognized and processed by a specific enzyme, such as S. saprophyticus Nitroreductase B (Ssap-NtrB). researchgate.netresearchgate.net

The synthesis of these derivatives involves standard organic chemistry reactions. For example, the preparation of TNA1-5 involves reactions under various conditions, such as using triethylamine (B128534) (Et3N) in DMF at room temperature, or potassium carbonate (K2CO3) in DMSO at 50 °C. researchgate.net This "enzymatic approach" therefore refers to the rational design and chemical synthesis of trinitroaniline derivatives that function as substrates for a particular enzyme, rather than the enzyme catalyzing the formation of the core trinitroaniline structure itself. researchgate.netresearchgate.net The goal is to create a diverse set of derivatives to study their interaction with the target enzyme. researchgate.net

Derivative SeriesSynthetic GoalKey EnzymeExample Reaction ConditionsReference
TNA1–8 Prodrugs for enzyme-prodrug therapyS. saprophyticus Nitroreductase B (Ssap-NtrB)K2CO3, DMSO, 50 °C, 1 h (for TNA5) researchgate.net
TNA1–8 Investigation as potential antitumor agentsSsap-NtrBEt3N, DMF, r.t., 24 h (for TNA1) researchgate.net
TNA1–8 Determine enzymatic efficiencySsap-NtrBNaHCO3, EtOH, r.t., 24 h (for TNA4) researchgate.net

Advanced Spectroscopic and Structural Characterization of N Decyl 2,4,6 Trinitroaniline

Vibrational Spectroscopy

Vibrational spectroscopy provides a window into the bonding and functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, we can identify characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and molecular structure. The FTIR spectrum of N-decyl-2,4,6-trinitroaniline is expected to be dominated by the characteristic vibrations of the nitro groups, the aromatic ring, the amine linkage, and the decyl chain.

The prominent nitro group (-NO₂) vibrations are anticipated to appear as strong absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) typically occurs in the 1520-1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1340 and 1370 cm⁻¹. The presence of three electron-withdrawing nitro groups on the aniline (B41778) ring influences the electron distribution and, consequently, the vibrational frequencies of other functional groups.

The N-H stretching vibration of the secondary amine is expected to be observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl group will appear in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~3100WeakAromatic C-H Stretch
~2925StrongAliphatic C-H Asymmetric Stretch
~2855StrongAliphatic C-H Symmetric Stretch
~1610MediumAromatic C=C Stretch
~1540Very StrongAsymmetric NO₂ Stretch
~1350Very StrongSymmetric NO₂ Stretch
~1330MediumC-N Stretch
~890MediumC-N-C Stretch
~740StrongC-H Out-of-Plane Bend

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The Raman spectrum of this compound is also expected to be characterized by the vibrations of the nitro groups and the aromatic system. The symmetric stretching of the nitro groups, which is often a strong band in the Raman spectrum, is anticipated around 1350 cm⁻¹. The aromatic ring breathing modes are also typically strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound will provide information about the different types of protons and their neighboring environments. Due to the strong electron-withdrawing nature of the three nitro groups, the aromatic protons are expected to be significantly deshielded and appear at a high chemical shift, likely as a singlet around 9.0 ppm.

The proton of the N-H group is also expected to be deshielded and may appear as a broad signal. The protons of the decyl chain will exhibit characteristic signals in the upfield region. The methylene (B1212753) group attached to the nitrogen (α-CH₂) will be the most deshielded of the alkyl chain protons, likely appearing as a triplet. The subsequent methylene groups will show a complex multiplet pattern, and the terminal methyl group (CH₃) will appear as a triplet at the most upfield position.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.1s2HAromatic C-H
~8.5t (broad)1HN-H
~3.4t2HN-CH₂-
~1.7m2H-CH₂- (β to N)
~1.3m14H-(CH₂)₇-
~0.9t3H-CH₃

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of this compound will be significantly affected by the nitro groups. The carbon atom attached to the amino group (C-1) will be shielded relative to the other aromatic carbons directly bonded to nitro groups. The carbons bearing the nitro groups (C-2, C-4, C-6) will be highly deshielded. The aromatic carbons not directly attached to a substituent (C-3, C-5) will appear at a lower chemical shift. The carbons of the decyl chain will appear in the typical aliphatic region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~148C-1 (C-NH)
~142C-2, C-6 (C-NO₂)
~138C-4 (C-NO₂)
~125C-3, C-5 (C-H)
~44N-CH₂-
~32-CH₂- (β to N)
~29-(CH₂)₇-
~23-CH₂- (penultimate)
~14-CH₃

Nitrogen-15 (¹⁵N) NMR

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of nitrogen atoms. In this compound, two distinct nitrogen environments are present: the amine nitrogen and the nitro group nitrogens. The chemical shift of the nitro groups in nitroaromatic compounds typically falls in a specific range. The amine nitrogen will have a significantly different chemical shift. It is important to note that ¹⁵N NMR often requires isotopic enrichment or specialized techniques due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus wikipedia.orghuji.ac.il.

Table 4: Predicted ¹⁵N NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~10 to -20-NO₂
~-280 to -320-NH-

Multinuclear NMR for Complex Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of complex organic molecules like this compound. By probing various atomic nuclei (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the decyl chain and the aromatic ring. The protons on the carbon adjacent to the amine nitrogen would show a characteristic chemical shift, while the long alkyl chain would produce a series of overlapping signals in the upfield region of the spectrum. The two protons on the trinitrophenyl ring would appear as a singlet in the downfield region due to the strong deshielding effect of the three nitro groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the decyl chain and the aromatic ring would yield a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro groups and the electron-donating amino group. For the parent compound, 2,4,6-trinitroaniline (B3268610), ¹³C NMR data has been recorded and provides a reference for the expected shifts of the aromatic core. nih.gov

Furthermore, ¹⁴N or ¹⁵N NMR could offer direct insight into the electronic environment of the four nitrogen atoms (one amino and three nitro groups), which are fundamental to the molecule's properties. While specific NMR data for this compound is not widely published, the analysis of related compounds, such as N-methyl-2,4,6-trinitroaniline, provides a strong basis for predicting its spectral characteristics. nih.govnist.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Data Interpretation for this compound This table is predictive and based on general principles and data from analogous compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic-H~8.5 - 9.0Singlet, deshielded by three -NO₂ groups.
N-CH ₂-~3.0 - 3.5~45 - 50Triplet, deshielded by adjacent nitrogen.
-(CH₂)₈-~1.2 - 1.7~22 - 32Complex multiplet for the methylene chain.
-CH₃~0.8 - 0.9~14Triplet, terminal methyl group.
Aromatic C-N~145 - 150Quaternary carbon attached to the amino group.
Aromatic C-H~120 - 125Carbon atom bearing a proton.
Aromatic C-NO₂~135 - 145Quaternary carbons attached to nitro groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

For this compound (C₁₆H₂₄N₄O₆), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula. The calculated exact mass for this compound serves as a key identifier.

Electron ionization mass spectrometry (EI-MS) would likely lead to the observation of a molecular ion peak (M⁺) corresponding to the full mass of the molecule. The fragmentation pattern would be characteristic of the structure, likely involving cleavage of the decyl chain and losses of nitro groups (-NO₂) or nitrogen oxides (e.g., NO, N₂O). The stability of the trinitrophenyl moiety means it is often observed as a significant fragment in the mass spectra of related compounds. Analysis of similar molecules like N-methyl-2,4,6-trinitroaniline shows characteristic fragmentation that can be used to predict the behavior of the N-decyl analogue. nih.govnist.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source/Method
Molecular FormulaC₁₆H₂₄N₄O₆-
Molecular Weight384.39 g/mol Calculated
Exact Mass384.1699 DaCalculated

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid state, providing definitive proof of molecular structure and information on the crystalline packing.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

For this compound, an SCXRD study would elucidate the planarity of the trinitroaniline (B13749157) ring, the conformation of the decyl chain, and the intramolecular interactions, such as hydrogen bonding between the amine proton and an oxygen atom of an adjacent nitro group. Furthermore, it would reveal how the molecules pack in the crystal lattice, governed by intermolecular forces like van der Waals interactions between the long alkyl chains. While a crystal structure for this compound is not publicly available, data for the parent compound, 2,4,6-trinitroaniline, exists and shows key structural features that would be expected in the decyl derivative. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. libretexts.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. pdx.edu

A PXRD pattern for this compound would be used to confirm the crystalline phase of a synthesized batch, assess its purity against known crystalline impurities, and study any phase transitions that might occur under different conditions (e.g., temperature). icdd.com The pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, according to Bragg's Law. pdx.edu Comparing an experimental PXRD pattern to a database or a pattern simulated from SCXRD data allows for phase identification and material characterization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu The color of this compound, like its parent compound 2,4,6-trinitroaniline which can appear yellow to orange, is a direct result of its electronic structure. wikipedia.org

The UV-Vis spectrum of this compound is dominated by the highly conjugated trinitrophenyl system. The strong electron-withdrawing nitro groups and the electron-donating secondary amine group create a significant charge-transfer character. Studies on solid-state molecular complexes of pyrene (B120774) with a series of N-alkyl-2,4,6-trinitroanilines, including the N-decyl derivative, have been conducted. The diffuse reflection spectrum of this compound alone shows a broad absorption band, and when complexed with pyrene, new charge-transfer bands appear at longer wavelengths (e.g., in the red region of the spectrum), indicating electronic interaction between the two molecules. oup.com

Table 3: Spectroscopic Data for N-alkyl-2,4,6-trinitroaniline Complexes Data adapted from studies on molecular complexes. oup.com

Compound Complex Type Melting Point (°C) Spectroscopic Features
Pyrene-N-butyl-2,4,6-trinitroanilineOrange 1:1 Complex~100Charge-transfer band observed.
Pyrene-N-heptadecyl-2,4,6-trinitroanilineRed 1:1 Complex~72.5Stable red complex with distinct charge-transfer absorption. oup.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample of a pure compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial test of purity and confirms the empirical and molecular formula of the synthesized compound.

For this compound, with the molecular formula C₁₆H₂₄N₄O₆, the theoretical elemental composition can be precisely calculated. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error. This technique provides foundational validation of the compound's identity following synthesis. nih.gov

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass in Molecule Percentage (%)
CarbonC12.01116192.17650.00%
HydrogenH1.0082424.1926.29%
NitrogenN14.007456.02814.58%
OxygenO15.999695.99425.13%
Total 384.39 100.00%

Computational and Theoretical Investigations of N Decyl 2,4,6 Trinitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a window into its electronic and structural nature.

Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For nitroaromatic compounds, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. mdpi.comresearchgate.net

In the case of 2,4,6-trinitroaniline (B3268610), DFT studies reveal a largely planar structure for the benzene (B151609) ring, with the nitro groups twisted out of the plane to varying degrees due to steric hindrance. The introduction of an N-decyl group is expected to significantly influence the molecule's conformation. The long alkyl chain introduces a high degree of flexibility, allowing for numerous possible conformers. The interaction between the decyl chain and the trinitrophenyl group, as well as intramolecular hydrogen bonding between the amine proton and an ortho-nitro group, would be critical in determining the most stable conformations.

The electronic structure of N-decyl-2,4,6-trinitroaniline is dominated by the strong electron-withdrawing nature of the three nitro groups, which significantly polarizes the aromatic ring. This effect is crucial for its energetic properties. DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters. For nitroaromatics, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is associated with the nitro groups. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. scirp.org

Table 1: Predicted Electronic Properties of this compound based on related compounds

PropertyPredicted Characteristic for this compoundBasis of Prediction
HOMO Energy Relatively high, influenced by the amine and alkyl groupsAmine groups are known to raise HOMO energy levels in nitroaromatics. nih.gov
LUMO Energy Low, primarily determined by the nitro groupsNitro groups are strong electron acceptors, leading to low-lying LUMO orbitals. nih.gov
HOMO-LUMO Gap Moderate, suggesting significant reactivityThe combination of electron-donating and -withdrawing groups tunes the band gap. scirp.org
Dipole Moment High, due to the polarized nature of the moleculeThe asymmetric distribution of electron density from nitro and amino/alkyl groups creates a large dipole moment. mdpi.com

Ab Initio Methods for Electronic and Vibrational Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous, first-principles approach to calculating molecular properties. These methods are often used to complement DFT studies. For molecules like this compound, ab initio calculations can provide benchmark data for electronic energies and vibrational frequencies. scholarsresearchlibrary.com

Vibrational analysis through ab initio methods allows for the prediction of the infrared (IR) and Raman spectra of the molecule. researchgate.netscholarsresearchlibrary.com Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO2 groups, C-N stretching, N-H stretching and bending, and various modes associated with the aromatic ring and the decyl chain. Comparing calculated vibrational spectra with experimental data, when available, is a crucial step in validating the computed molecular structure. sphinxsai.comjchps.com For instance, studies on similar molecules like 2-chloro-4-nitroaniline (B86195) have demonstrated good agreement between experimental and theoretically calculated vibrational frequencies using these methods. sphinxsai.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a molecule with a flexible side chain like this compound, MD simulations are essential for exploring its vast conformational space. researchgate.net By simulating the molecule's behavior at different temperatures, researchers can understand how the decyl chain folds and interacts with the aromatic core and its environment. aip.org

Theoretical Studies on Energetic Characteristics

The energetic properties of a compound like this compound are of primary interest. Theoretical methods allow for the prediction of these characteristics without the need for synthesis and hazardous experimental testing.

Heat of Formation Calculations

Table 2: Estimated Energetic Properties of this compound in Comparison to TNT

Property2,4,6-Trinitrotoluene (TNT)Predicted this compoundRationale for Prediction
Heat of Formation (solid, kJ/mol) -67Likely to be more negativeThe presence of the long alkyl chain generally lowers the heat of formation per unit mass.
Detonation Velocity (km/s) 6.9Potentially lowerThe lower oxygen balance due to the hydrogen and carbon in the decyl chain would likely reduce the detonation velocity compared to more oxygen-rich explosives.
Detonation Pressure (GPa) 19Potentially lowerSimilar to detonation velocity, the detonation pressure is highly dependent on the oxygen balance.

Note: The values for this compound are qualitative predictions based on general trends in energetic materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

A detailed Hirshfeld surface analysis of this compound is not publicly available in the current literature, as a crystal structure has not been deposited in open-access databases. However, by examining the structural features of the parent molecule, 2,4,6-trinitroaniline, and considering the influence of the N-decyl substituent, a theoretical investigation of the expected intermolecular interactions can be conducted. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org It maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts between neighboring molecules.

For this compound, the primary intermolecular interactions are expected to be a combination of those inherent to the trinitroaniline (B13749157) head group and those introduced by the long alkyl (decyl) chain. The trinitroaniline moiety is characterized by strong electron-withdrawing nitro groups and an amino group. The presence of the N-H group and the oxygen atoms of the nitro groups suggests the potential for hydrogen bonding. In the parent compound, 2,4,6-trinitroaniline, intermolecular hydrogen bonds are a significant feature of its crystal structure. wikipedia.orgakjournals.com

Based on analyses of similar nitroaniline derivatives, the key intermolecular contacts for this compound can be predicted and categorized. researchgate.netnih.gov The primary interactions would likely include:

O···H Contacts: These represent hydrogen bonds between the oxygen atoms of the nitro groups and hydrogen atoms of the amine group or the decyl chain of neighboring molecules. These are typically visualized as distinct red spots on the dnorm surface. mdpi.com

C···H Contacts: These interactions can include C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring.

N···H Contacts: Involving the nitrogen atoms of the nitro groups and hydrogen atoms from adjacent molecules.

C···C Contacts: Indicative of π-π stacking interactions between the aromatic rings of adjacent molecules. The planarity of the trinitroaniline system encourages such stacking.

A hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented in the table below. This is an estimation based on data from related nitroaniline compounds.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Intermolecular Contact Type Predicted Contribution (%)
H···H 45-55
O···H / H···O 20-30
C···H / H···C 10-15
N···H / H···N 5-10
C···C 3-7

The dnorm map of a hypothetical this compound crystal would likely show intense red regions corresponding to the strong O···H hydrogen bonds. The shape index plot would be used to identify any π-π stacking, which would appear as characteristic adjacent red and blue triangles. mdpi.com The large, non-polar decyl tail would likely lead to significant regions of weaker van der Waals interactions, contributing to the high percentage of H···H contacts. The interplay between the strong, directional hydrogen bonds of the polar head and the weaker, non-directional van der Waals forces of the alkyl tail would ultimately determine the final crystal packing arrangement. oup.com

Reactivity and Stability Studies of N Decyl 2,4,6 Trinitroaniline

Thermal Decomposition Kinetics and Mechanisms

The study of the thermal decomposition of N-decyl-2,4,6-trinitroaniline is critical for understanding its stability, storage requirements, and behavior under thermal stress. The kinetics and mechanisms of decomposition dictate the rate at which the material breaks down and the nature of the products formed. Aromatic nitro compounds are known for their energetic properties, which are largely governed by the C-NO2 bonds and the influence of other substituents on the aromatic ring. dtic.mil

Non-Isothermal Thermogravimetric Analysis (TGA/DTG)

Non-isothermal thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass loss of a substance as a function of increasing temperature at a constant heating rate. The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur.

For N-alkyl-2,4,6-trinitroaniline derivatives, a typical TGA/DTG analysis would reveal a multi-stage decomposition process. The initial stage would likely involve the decomposition related to the N-decyl group, followed by the more energetic decomposition of the trinitroaromatic ring structure at higher temperatures. The analysis provides key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak), which are crucial indicators of thermal stability. While specific TGA/DTG data for this compound is not available in the reviewed literature, the expected data format is illustrated in the table below.

Table 1: Representative TGA/DTG Data for a Hypothetical N-alkyl-2,4,6-trinitroaniline This table is for illustrative purposes to show the type of data obtained from TGA/DTG analysis.

Heating Rate (°C/min)Onset Decomposition Temp (Tonset)Peak Decomposition Temp (Tpeak)Mass Loss (%)
5210 °C235 °C65%
10225 °C250 °C65%
15238 °C262 °C65%
20245 °C270 °C65%

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is essential for identifying thermal transitions such as melting, crystallization, and decomposition. For an energetic material like this compound, DSC analysis would typically show a sharp endothermic peak corresponding to its melting point, followed by a large exothermic peak representing its decomposition.

The temperature and energy associated with the decomposition exotherm are vital for assessing the material's thermal hazard. As with TGA, an increase in the heating rate in a DSC experiment typically shifts the exothermic decomposition peak to a higher temperature. nih.gov For context, the parent compound, 2,4,6-trinitroaniline (B3268610) (picramide), has a melting point of 188 °C. wikipedia.org The N-decyl substituent would be expected to lower the melting point due to the introduction of a flexible alkyl chain.

Table 2: Expected DSC Thermal Transition Data for this compound This table illustrates the typical data derived from DSC analysis. Values are hypothetical.

Heating Rate (°C/min)Melting Point (Tm)Onset Exotherm Temp (Tonset)Peak Exotherm Temp (Tp)Enthalpy of Decomposition (ΔHd, J/g)
10~ 85 °C~ 230 °C~ 255 °C~ 1500

Isothermal Decomposition Studies

Isothermal decomposition studies involve holding the material at a constant elevated temperature and monitoring its decomposition over time. This method provides direct information about the reaction rate at a specific temperature and can help elucidate complex, multi-step reaction mechanisms that may not be apparent in non-isothermal experiments. The data, often collected as mass loss (TGA) or heat flow (DSC), is used to determine the kinetic model that best describes the decomposition process.

Kinetic Modeling (e.g., Arrhenius, Horwitz–Metzger, Coats–Redfern)

Kinetic modeling is used to calculate the kinetic parameters of thermal decomposition, primarily the activation energy (Ea) and the pre-exponential factor (A), from non-isothermal TGA or DSC data. These parameters describe the temperature dependence of the reaction rate and are essential for predicting the stability of the material under different thermal conditions.

Several model-free and model-fitting methods are employed, including:

Arrhenius equation: Relates the rate constant to temperature, forming the basis of all kinetic analysis.

Horwitz–Metzger method: An integral method for calculating activation energy from TGA data.

Coats–Redfern method: A widely used integral model-fitting method that can be applied to single-stage decomposition processes to determine Ea and A. researchgate.netnih.gov

The activation energy represents the minimum energy required to initiate the decomposition reaction; a higher Ea generally indicates greater thermal stability. The pre-exponential factor relates to the frequency of collisions in the correct orientation for a reaction to occur.

Table 3: Illustrative Kinetic Parameters for Thermal Decomposition This table presents an example of kinetic parameters that would be calculated from thermal analysis data.

Kinetic ModelActivation Energy (Ea), kJ/molPre-exponential Factor (A), s-1Correlation Coefficient (R²)
Coats-Redfern150 - 1801013 - 1016> 0.99

Identification of Decomposition Products using T-Jump/FTIR

T-Jump/FTIR spectroscopy is a powerful technique for identifying the gaseous products evolved during the rapid thermal decomposition of a material. In this method, the sample is rapidly heated (T-Jump), and the released gases are analyzed in real-time using Fourier Transform Infrared (FTIR) spectroscopy. This provides direct insight into the decomposition mechanism by identifying the initial bond-breaking events and subsequent reactions.

While specific data for this compound is not available, studies on the parent compound, 2,4,6-trinitroaniline, have identified initial gaseous products such as carbon dioxide (CO2) and isocyanic acid (HNCO). dtic.mil For the N-decyl derivative, one would expect to see additional products resulting from the fragmentation of the C10H21 alkyl chain, such as various hydrocarbons and nitrogen oxides.

Influence of Substituents on Thermal Stability

The stability of a substituted trinitroaniline (B13749157) is heavily influenced by the nature of the substituent on the amino group. The introduction of an N-alkyl group can alter the electronic properties and steric environment of the molecule, thereby affecting the decomposition pathway.

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by two key structural features: the electron-deficient aromatic ring, heavily substituted with three powerful electron-withdrawing nitro groups, and the N-decylamino substituent. The nitro groups render the benzene (B151609) ring highly electrophilic, making it susceptible to nucleophilic attack. Conversely, the lone pair of electrons on the secondary amine nitrogen atom can participate in resonance with the ring, although this effect is significantly diminished by the strong withdrawing nature of the nitro groups. The long N-decyl chain primarily influences the molecule's physical properties, such as solubility and crystallinity, but can also play a role in certain intramolecular reactions.

Oxidation Reactions of the this compound Scaffold

Aromatic nitro compounds, such as this compound, are generally considered strong oxidizing agents themselves, especially when multiple nitro groups are present. noaa.govchemicalbook.comnih.govwikipedia.org Their reaction with reducing agents can be vigorous and may culminate in detonation. noaa.govnih.govwikipedia.org

The oxidation of the this compound scaffold itself is less common. However, studies on analogous N-alkyl-nitroanilines suggest that intramolecular oxidation of the alkyl chain can occur, particularly in the gas phase under conditions like collisional activation mass spectrometry. nih.gov In these reactions, an oxygen atom from an ortho-nitro group can be transferred to the alkyl chain. nih.gov For an N-decyl group, this could theoretically lead to the oxidation of the carbon atoms on the chain, potentially forming alcohols, ketones, or carboxylic acid fragments upon cleavage. For instance, studies on protonated N-propyl-2-nitroaniline have shown the elimination of fragments corresponding to ethanol (B145695) and propanoic acid, indicating oxidation at the first and second carbon atoms of the alkyl chain. nih.gov Similar pathways could be hypothesized for the N-decyl derivative, leading to a complex mixture of oxidation and fragmentation products.

Reduction Pathways of Nitro Groups

The reduction of the three nitro groups on the this compound ring is a prominent chemical transformation. This process typically occurs in a stepwise manner, with each nitro group being reduced sequentially. The general pathway for the reduction of an aromatic nitro group involves a six-electron change, proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to ultimately form the corresponding amino (-NH2) group.

The specific products obtained depend heavily on the reducing agent and reaction conditions.

Catalytic Hydrogenation: Using reagents like hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) typically leads to the complete reduction of all nitro groups to amino groups, yielding N¹-decyl-benzene-1,2,3,4,5,6-hexaamine if the reaction goes to completion under harsh conditions, though selective reduction is more common.

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (like HCl) are classic systems for reducing nitroarenes to anilines.

Selective Reduction: Achieving selective reduction of one or two nitro groups while leaving others intact is challenging but possible. Reagents like sodium sulfide (B99878) (Na2S) or ammonium (B1175870) sulfide ((NH4)2S) can sometimes be used for the selective reduction of one nitro group in a polynitrated compound. The least sterically hindered nitro group is often reduced preferentially.

The stepwise reduction can be illustrated as follows:

First Reduction: this compound → N-decyl-2,4-dinitro-6-aminoaniline (and other isomers)

Second Reduction: N-decyl-2,4-dinitro-6-aminoaniline → N-decyl-2-nitro-4,6-diaminoaniline (and other isomers)

Third Reduction: N-decyl-2-nitro-4,6-diaminoaniline → N¹-decyl-benzene-1,2,4,6-tetraamine

Table 1: Common Reducing Agents and Expected Products for Nitro Group Reduction

Reagent Typical Intermediate/Product Selectivity
H₂, Pd/C Amino (-NH₂) Low; tends to reduce all groups
Fe, HCl Amino (-NH₂) Generally reduces all groups
SnCl₂, HCl Amino (-NH₂) Can sometimes be controlled
Na₂S / (NH₄)₂S Amino (-NH₂) High; often selective for one group
NaBH₄ / Catalyst Amino (-NH₂) Can be selective depending on catalyst

Nucleophilic Substitution Reactions

The 2,4,6-trinitrophenyl scaffold is highly activated towards nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org The strong electron-withdrawing effect of the three nitro groups creates a significant partial positive charge on the ring carbons, making them susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

For this compound, there are two potential sites for substitution:

Substitution of a Nitro Group: A strong nucleophile can attack a carbon atom bearing a nitro group, displacing it as a nitrite (B80452) ion (NO₂⁻). The ortho and para positions are highly activated. libretexts.org

Substitution of the N-decylamino Group: While the N-decylamino group is not a typical leaving group, substitution at the C-1 position is theoretically possible, though less favorable than displacing a nitro group.

Common nucleophiles that can participate in these reactions include alkoxides (RO⁻), phenoxides (ArO⁻), amines (R₂NH), and hydroxide (B78521) ions (OH⁻). For example, reaction with a strong base like potassium hydroxide could potentially lead to the substitution of a nitro group to form a nitrophenol derivative. libretexts.org The presence of the bulky N-decyl group may introduce steric hindrance, potentially influencing the regioselectivity of the nucleophilic attack.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Potential Product Position of Attack
Methoxide (CH₃O⁻) N-decyl-2,6-dinitro-4-methoxyaniline C-4
Hydroxide (OH⁻) N-decyl-2,6-dinitro-4-hydroxyaniline C-4
Ammonia (NH₃) N-decyl-2,6-dinitrobenzene-1,4-diamine C-4
Aniline (B41778) (C₆H₅NH₂) N-decyl-N'-(phenyl)-2,6-dinitrobenzene-1,4-diamine C-4

Hydrolytic Stability and Degradation Mechanisms

This compound is expected to be largely insoluble in water, similar to its parent compound, 2,4,6-trinitroaniline. nih.gov However, under certain conditions, such as in the presence of strong bases or under prolonged exposure to moist environments, it can undergo hydrolysis.

The primary pathway for hydrolytic degradation would likely involve nucleophilic attack by hydroxide ions (OH⁻) on the activated aromatic ring. This SₙAr reaction would lead to the displacement of one of the nitro groups, or potentially the N-decylamino group, to form the corresponding phenol (B47542) derivative. For instance, hydrolysis of the parent compound, 2,4,6-trinitroaniline (picramide), is known to slowly yield 2,4,6-trinitrophenol (picric acid). A similar pathway can be anticipated for the N-decyl derivative, leading to the formation of N-decyl-2,6-dinitro-4-aminophenol or other related phenolic compounds. The presence of a base can significantly accelerate this degradation process. chemicalbook.comwikipedia.org

Intermolecular Interactions and Complex Formation

Charge-Transfer Complexation with Electron Donors (e.g., Pyrene)

The electron-deficient nature of the 2,4,6-trinitrophenyl ring makes this compound a strong π-electron acceptor. It can readily form charge-transfer (CT) complexes with electron-rich aromatic molecules (π-electron donors), such as polycyclic aromatic hydrocarbons like pyrene (B120774). nih.gov

The formation of these complexes involves the non-covalent interaction between the highest occupied molecular orbital (HOMO) of the donor (pyrene) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (this compound). nih.gov This interaction results in a partial transfer of electron density from the donor to the acceptor, creating a new, low-energy electronic transition.

This transition is responsible for the characteristic properties of CT complexes:

Color: CT complexes are often highly colored, exhibiting a new, broad absorption band in the visible region of the electromagnetic spectrum that is absent in the spectra of the individual components. nih.gov

Spectroscopic Signature: The formation of the complex can be monitored using UV-Vis spectroscopy by observing the appearance of this new charge-transfer band. The position (λₘₐₓ) of this band is dependent on the strength of the donor and acceptor, as well as the polarity of the solvent. researchgate.net

In a complex with pyrene, the molecules would likely arrange in stacks with alternating donor and acceptor units, maximizing the π-π orbital overlap. The long decyl chain would likely position itself away from the interacting aromatic cores.

Table 3: Characteristics of Charge-Transfer Complex with Pyrene

Property Description
Electron Donor Pyrene (π-rich)
Electron Acceptor This compound (π-deficient)
Interaction Type π-π stacking, Charge-Transfer
Expected Observation Appearance of a new color (e.g., orange, red, or brown)
Spectroscopic Evidence New absorption band in the visible spectrum (Charge-Transfer Band)
Stoichiometry Typically 1:1 (Donor:Acceptor)

Effect of Alkyl Chain Length on Complex Stability

The stability of molecular complexes involving N-alkyl-2,4,6-trinitroanilines is significantly influenced by the length of the N-alkyl chain. Research conducted on charge-transfer complexes formed between pyrene, an electron donor, and various N-alkyl-2,4,6-trinitroaniline derivatives as electron acceptors has demonstrated a clear trend: the stability of these complexes increases with an increase in the length of the alkyl chain.

Studies involving the preparation of phase diagrams for binary systems of pyrene and N-alkyl-2,4,6-trinitroanilines have provided valuable insights into this phenomenon. It has been observed that the introduction of an alkyl group to the 2,4,6-trinitroaniline molecule has a profound effect on the thermal stability of the resulting complexes. For instance, the 1:1 complex between pyrene and the unsubstituted 2,4,6-trinitroaniline has a melting point of 236 °C. However, N-alkylation drastically reduces this thermal stability. A notable example is the complex with N-pentyl-2,4,6-trinitroaniline, which melts at a significantly lower temperature of 97 °C. oup.com

Further investigations into this series of compounds have revealed that as the alkyl chain length increases, the stability of certain complex formations is enhanced. When molten mixtures of pyrene and N-hexyl-2,4,6-trinitroaniline are rapidly cooled, unstable red solids are formed. This tendency towards the formation of a more stable red complex becomes more pronounced with longer alkyl chains, which is thought to be due to an increased propensity for chain alignment. oup.com This trend is clearly demonstrated in systems with even longer alkyl chains. Specifically, with N-pentadecyl and N-heptadecyl derivatives, the formation of a stable 1:1 red complex has been successfully demonstrated. oup.com In contrast, the systems with N-hexyl and N-heptyl derivatives each exhibit two peritectics, indicating a more complex and less stable phase behavior compared to the longer-chain homologues which tend to form a single peritectic or a eutectic. oup.com

The observed trend in stability can be summarized as follows:

N-Alkyl-2,4,6-trinitroaniline DerivativeAlkyl Chain LengthObserved Complex Stability with PyreneMelting Point of 1:1 Complex (°C)
N-pentyl-2,4,6-trinitroaniline5Reduced thermal stability97 oup.com
N-hexyl-2,4,6-trinitroaniline6Forms unstable red complexData not available
N-heptyl-2,4,6-trinitroaniline7Forms unstable red complexData not available
This compound10Expected to be more stable than shorter chainsData not available
N-pentadecyl-2,4,6-trinitroaniline15Forms stable 1:1 red complex oup.comData not available
N-heptadecyl-2,4,6-trinitroaniline17Forms stable 1:1 red complex oup.comData not available

This table illustrates the general trend of increasing complex stability with longer alkyl chain lengths based on available research. Specific quantitative data for all derivatives, including this compound, is limited in the publicly accessible literature.

Emerging Research Applications of N Decyl 2,4,6 Trinitroaniline Academic Focus

Chemical Biology and Biochemical Studies

The exploration of N-decyl-2,4,6-trinitroaniline and related nitroaromatic compounds in chemical biology has unveiled potential applications in targeted cancer therapy and the modulation of critical cellular processes. These studies primarily focus on leveraging the unique chemical properties of the trinitroaniline (B13749157) scaffold for therapeutic benefit.

This compound belongs to the class of nitroaromatic compounds being investigated as prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT), a strategy aimed at improving the selectivity of chemotherapy. semanticscholar.org The core principle of GDEPT involves introducing a non-human enzyme into tumor cells, which then specifically activates a non-toxic prodrug into a potent cytotoxic agent directly at the tumor site. semanticscholar.orgnih.gov This approach minimizes systemic toxicity to healthy tissues. nih.gov

Nitroaromatic compounds are particularly suitable for this system because they can be selectively reduced by bacterial nitroreductase enzymes. nih.gov In this context, derivatives of dinitroaniline have been designed, synthesized, and evaluated as prodrug candidates. nih.gov These prodrugs are engineered to be relatively harmless to normal cells but can be metabolized into toxic drugs by the specific nitroreductase enzyme expressed only in cancer cells, thereby maximizing therapeutic effects on the target tumor. nih.gov

System ComponentRole in TherapyMechanism of Action
Prodrug This compound (as a candidate)An inactive precursor molecule that is selectively converted to a toxic drug.
Enzyme Bacterial Nitroreductase (e.g., Ssap-NtrB)A non-human enzyme expressed exclusively in tumor cells via a vector.
Target Tumor CellsSite of enzyme expression and prodrug activation.
Active Drug Reduced metaboliteThe cytotoxic agent formed after enzymatic reduction of the prodrug's nitro groups.

The efficacy of the enzyme-prodrug system hinges on the specific and efficient interaction between the chosen enzyme and the prodrug. A notable enzyme in this field is Ssap-NtrB, a nitroreductase that has been studied for its ability to activate dinitroaniline prodrugs. nih.gov The mechanism involves the enzymatic reduction of the prodrug's nitro groups. This bioactivation converts the stable, non-toxic prodrug into a highly reactive species, such as a hydroxylamine (B1172632) derivative, which can then induce cell death. nih.gov

Biochemical analyses are performed to study the reduction profiles and kinetics of potential prodrug/enzyme combinations. nih.gov Studies combining theoretical, in vitro cytotoxic, and biochemical approaches have identified certain dinitroaniline derivatives in combination with Ssap-NtrB as potential systems for nitroreductase-based cancer therapy. nih.gov This targeted activation ensures that the cytotoxic effect is localized to the tumor environment, sparing healthy tissues that lack the specific activating enzyme.

Beyond their use as prodrugs, 2,4,6-trinitroaniline (B3268610) derivatives have been shown to possess inherent antitumor activities by modulating key cellular pathways involved in cell proliferation. Research has demonstrated that this class of compounds can decrease the expression of Cyclin D1, a critical protein that regulates the cell cycle. iaea.org

Cyclin D1, in partnership with cyclin-dependent kinases (CDK4/6), controls the G1-S phase transition, a crucial checkpoint for cell division. nih.govnih.gov Overexpression of Cyclin D1 is a common feature in many cancers, driving uncontrolled cell proliferation. nih.gov By inhibiting the expression of Cyclin D1, 2,4,6-trinitroaniline derivatives can halt the cell cycle, thereby preventing the proliferation of cancer cells. iaea.org This mechanism of action suggests that compounds like this compound could be developed as direct antitumor agents, independent of their role in enzyme-prodrug systems. iaea.org

Advanced Material Science Applications

The distinct electronic properties and molecular structure of this compound make it a compound of interest in the field of advanced materials, particularly in the development of functionalized nanomaterials and the study of molecular self-assembly.

Carbon nanotubes (CNTs) are cylindrical molecules of carbon with novel properties that make them useful in a wide range of applications, including medicine and electronics. nih.gov Their surfaces can be modified or "functionalized" with other molecules to enhance their properties or to add new capabilities, such as drug delivery. mdpi.comnih.gov

This compound is relevant in this area due to the strong interaction between its electron-deficient trinitrophenyl group and electron-rich surfaces. Studies have shown that amino-functionalized CNTs can be used as resistive sensors for detecting nitroaromatic explosives like trinitrotoluene (TNT), a structurally similar compound. mdpi.comresearchgate.net This detection is based on the charge-transfer interaction between the electron-rich amino groups on the CNT and the electron-poor aromatic ring of the nitroaromatic compound. mdpi.com This same principle can be applied to non-covalently attach this compound to the surface of CNTs, creating a stable, functionalized nanomaterial. Such hybrid materials could potentially be used as carriers for targeted drug delivery.

ComponentChemical NatureInteraction TypePotential Application
Nanotube Multi-walled carbon nanotube (MWCNT)Base structure for functionalization.Drug delivery, sensing
Functional Group Amino groups (-NH2)Electron-rich surface modification.Enhances interaction.
Active Molecule This compoundElectron-deficient nitroaromatic compound.Drug payload, sensing target
Resulting Material Functionalized CNTA hybrid material formed via charge-transfer complex.Targeted therapeutic delivery

Supramolecular assembly is the process by which molecules spontaneously organize into larger, well-defined structures. This phenomenon is critical in creating complex, functional materials. While specific studies on this compound's self-assembly are emerging, the behavior of related trinitroaniline compounds provides valuable insight. For instance, other derivatives of 2,4,6-trinitroaniline are known to exhibit polymorphism, where they can crystallize into different structures with distinct properties, such as color. researchgate.netbohrium.com This polymorphism is a direct result of different modes of self-organization in the solid state. researchgate.net

The molecular structure of this compound, which features a polar trinitroaniline "head" and a long, nonpolar decyl "tail," gives it an amphiphilic character. This structure suggests a strong potential for supramolecular self-organization in solution, potentially forming structures such as micelles or ordered layers. These self-assembled nanostructures are of significant interest for applications in nanotechnology and materials science, including the encapsulation and delivery of other molecules. researchgate.net

Fundamental Research in Energetic Materials Science

This compound belongs to the family of nitroaromatic compounds, a class of materials extensively studied in the field of energetic materials science. The core structure, 2,4,6-trinitroaniline (TNA), also known as picramide, is a well-characterized secondary explosive. The introduction of an N-decyl substituent—a ten-carbon alkyl chain—to the amino group of TNA represents a molecular design strategy aimed at modifying the physicochemical properties of the parent compound. In energetic materials research, such modifications are pursued to achieve a desirable balance between performance (e.g., detonation velocity, pressure) and stability, including thermal stability and sensitivity to external stimuli like impact and friction. rsc.orgnih.gov

Understanding Reaction Mechanisms in Nitroaromatic Systems

The chemical reactivity of this compound is dominated by the electronic properties of the 2,4,6-trinitrophenyl moiety. The three nitro (-NO₂) groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This strong deactivation makes the ring highly resistant to electrophilic aromatic substitution, the typical reaction pathway for benzene (B151609) and its less substituted derivatives. wikipedia.orglibretexts.org Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a group (like a halogen, if present) on the ring.

The primary reaction center, aside from the ring itself, is the secondary amine group. The powerful electron-withdrawing effect of the nitro groups delocalizes the lone pair of electrons from the nitrogen atom into the aromatic system. This delocalization drastically reduces the basicity of the amine, making 2,4,6-trinitroaniline and its N-alkylated derivatives very weak bases. researchgate.net Research on related compounds shows that 2,4,6-trinitroaniline is considered a very poor nucleophile. researchgate.net

The N-decyl group, being an alkyl chain, has a mild electron-donating effect through induction. This would theoretically make the nitrogen atom slightly more basic than in the parent TNA, but the effect is minor compared to the overwhelming influence of the three nitro groups. The primary role of the decyl chain in the context of reaction mechanisms is steric hindrance. Its bulk can impede the approach of reactants to the amine nitrogen and the adjacent positions on the aromatic ring, thereby influencing reaction rates.

Table 1: Influence of Substituents on Basicity of Aniline (B41778) Derivatives
CompoundKey Structural FeatureEffect on Amine BasicityRationale
AnilineUnsubstitutedBaselineLone pair is delocalized into the aromatic ring.
4-NitroanilineOne -NO₂ groupSignificantly DecreasedStrong electron-withdrawing group further delocalizes the nitrogen lone pair.
2,4,6-Trinitroaniline (TNA)Three -NO₂ groupsExtremely DecreasedCumulative and powerful electron-withdrawing effect from three nitro groups makes the lone pair highly unavailable. researchgate.net
This compoundN-alkyl chain + Three -NO₂ groupsExtremely Decreased (Slightly higher than TNA)The alkyl group is weakly electron-donating via induction, but this effect is minimal compared to the powerful withdrawing effect of the nitro groups.

Design Principles for Thermally Stable Materials

The thermal stability of an energetic material is a critical parameter for its safety during storage, handling, and deployment. rsc.org The design of thermally stable materials often involves strategies to increase decomposition temperatures and activation energies. For nitroaromatic compounds, thermal decomposition is an intrinsic property linked to the presence of the nitro groups, which can undergo rapid, exothermic decomposition upon heating. nih.gov The parent compound, 2,4,6-trinitroaniline, is known to be explosive upon heating. nih.gov

Key design principles for enhancing thermal stability in energetic materials include:

Increasing Molecular Weight and Density: Heavier molecules and denser crystal packing generally lead to higher thermal stability.

Introducing Strong Intermolecular Interactions: Hydrogen bonding and other strong non-covalent interactions can stabilize the crystal lattice, requiring more energy to initiate decomposition.

Removing or Shielding Reactive Sites: Molecular modifications can be made to eliminate or sterically hinder sites that are prone to initiating thermal decomposition.

The introduction of the N-decyl group to the 2,4,6-trinitroaniline core directly addresses the first principle by significantly increasing the molecular weight. However, its effect on the other principles is more complex. The long, flexible alkyl chain can disrupt the ordered crystal packing and hydrogen bonding that might be present in the parent TNA molecule, potentially lowering the melting point and, in some cases, the decomposition temperature.

Table 2: Energetic Properties of 2,4,6-Trinitroaniline (TNA)
PropertyValueSignificance
Chemical FormulaC₆H₄N₄O₆Indicates a high proportion of nitrogen and oxygen relative to carbon and hydrogen, which is characteristic of many explosives.
Molecular Weight228.12 g/molBaseline for comparing derivatives like the N-decyl compound.
AppearanceYellow to red crystalline solidPhysical state at standard conditions.
Melting Point188 °C (370 °F)The temperature at which it transitions from solid to liquid.
Boiling PointExplodes before boilingHighlights its thermal instability. nih.gov
Detonation Velocity7,300 m/sA key measure of explosive performance.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

N-decyl-2,4,6-trinitroaniline is a distinct derivative of picramide, characterized by the substitution of a decyl group onto the amine nitrogen. Its molecular formula is C₁₆H₂₄N₄O₆ and its CAS number is 91472-53-6. sigmaaldrich.comsigmaaldrich.com While the parent compound, 2,4,6-trinitroaniline (B3268610), is a well-documented explosive, specific experimental data regarding the physicochemical and energetic properties of the N-decyl derivative are largely absent from current scientific literature.

The primary documented research finding for this compound is its use in materials science, specifically for the noncovalent functionalization of single-walled carbon nanotubes (SWCNTs). researchgate.net This application suggests an interest in modifying the surface properties of nanomaterials using the unique combination of a lipophilic alkyl tail and a polar, electron-deficient aromatic head group.

The synthesis of this compound is presumed to follow established methods for producing N-substituted trinitroanilines, typically via the nucleophilic substitution reaction between 2,4,6-trinitrochlorobenzene and decylamine. chemicalbook.com The presence of the three electron-withdrawing nitro groups on the benzene (B151609) ring activates the molecule for such reactions. The long decyl chain is expected to significantly influence its physical properties, such as increasing its lipophilicity and lowering its melting point compared to its parent compound, while the trinitroaromatic core dictates its underlying energetic nature and reactivity. wikipedia.orgquora.com

Unexplored Avenues in this compound Chemistry

The current body of knowledge on this compound is sparse, leaving numerous avenues open for fundamental and applied research. A primary and crucial area for investigation is the comprehensive characterization of its basic chemical and physical properties.

Key Unexplored Areas:

Physicochemical Properties: There is a pressing need for experimental determination of fundamental properties such as melting point, boiling point (or decomposition temperature), density, and solubility in various solvents. This data is essential for any further study or application.

Energetic Properties: Given its structural similarity to picramide, a thorough investigation into its energetic characteristics is warranted. wikipedia.org Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would elucidate its thermal stability, decomposition kinetics, and potential as an energetic material. Sensitivity tests to impact and friction would also be critical for safety and classification.

Spectroscopic Characterization: While some suppliers note the absence of analytical data, a complete spectroscopic profile (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) is required to confirm its structure unequivocally and provide a benchmark for future synthetic work. sigmaaldrich.com

Crystal Structure Analysis: Single-crystal X-ray diffraction studies would provide invaluable insight into its solid-state packing, intermolecular interactions, and the conformation of the decyl chain, which could influence its stability and energetic performance.

Expanded Applications in Materials Science: The initial finding of its use in functionalizing carbon nanotubes could be expanded. researchgate.net Research could explore its potential as a surfactant, a phase-transfer agent, or in the creation of self-assembled monolayers on various substrates.

Comparative Studies: A systematic study comparing the properties of a homologous series of N-alkyl-2,4,6-trinitroanilines could reveal important structure-property relationships, clarifying the precise influence of the alkyl chain length on the compound's stability, solubility, and energetic output.

Methodological Advancements for Future Investigations

To address the current gaps in knowledge, future research should employ modern analytical techniques. A standardized and optimized synthesis protocol needs to be established and reported to ensure the availability of high-purity material for characterization.

Recommended Methodologies:

Synthesis and Purification: Development of a detailed, high-yield synthetic procedure followed by rigorous purification using column chromatography or recrystallization is the first step. Purity should be confirmed using High-Performance Liquid Chromatography (HPLC).

Thermal Analysis: A combination of DSC and TGA should be used to determine the compound's melting point, thermal stability, and decomposition pathway. These methods can provide critical data on the material's behavior under thermal stress.

Advanced Spectroscopy: Full characterization using one- and two-dimensional NMR spectroscopy will confirm the connectivity and structure. High-resolution mass spectrometry will verify its elemental composition. Fourier-transform infrared (FTIR) spectroscopy will identify characteristic functional group vibrations.

Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory) can complement experimental findings by predicting molecular geometry, vibrational frequencies, electronic properties, and even theoretical energetic performance (e.g., heat of formation, detonation velocity). This can help rationalize experimental observations and guide further research.

Surface Chemistry Techniques: For applications in materials science, techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) could be used to visualize how the molecule adsorbs onto and arranges on surfaces like carbon nanotubes or graphene.

By pursuing these unexplored avenues with advanced methodologies, the scientific community can build a comprehensive understanding of this compound, moving it from a chemical curiosity to a well-characterized compound with potential for new applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-decyl-2,4,6-trinitroaniline, and what methodological considerations are critical for reproducibility?

  • Answer : this compound can be synthesized via covalent functionalization methods. A validated two-step approach involves (1) acetylation of single-walled carbon nanotubes (SWNTs) to introduce reactive sites, followed by (2) amidation with this compound under mild conditions to form stable covalent bonds . For standalone synthesis, aromatic nucleophilic substitution reactions (e.g., substituting nitro groups with alkylamines) are common, as demonstrated in analogous N-methyl derivatives using picryl chloride and methylamine . Key considerations include stoichiometric control of sulfide ion reduction to avoid over-reduction of nitro groups and purification via solvent extraction (e.g., methylene chloride) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer : A combination of chromatographic and spectroscopic methods is essential:

  • HPLC/GC-MS : Resolves intermediates like N-methyl-dinitroaminoaniline and detects trace impurities (e.g., residual starting material) .
  • UV-Vis Spectroscopy : Confirms structural identity through characteristic absorption maxima (e.g., 344 nm and 415 nm for nitroaromatic systems) .
  • FTIR : Identifies functional groups such as the N-H stretch (~3331 cm⁻¹) in nitroaniline derivatives .
  • Mass Spectrometry : Distinguishes isomers via fragmentation patterns (e.g., m/z 130 vs. 212 a.m.u. discrepancies in reduction products) .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyl vs. shorter chains) influence the supramolecular interactions and phase behavior of N-alkyl-2,4,6-trinitroaniline derivatives?

  • Answer : Alkyl chain length modulates thermal stability and molecular packing. For example:

  • Shorter chains (e.g., N-pentyl) form 1:1 complexes with pyrene that melt at 97°C, while longer chains (e.g., N-heptadecyl) stabilize red 1:1 complexes via van der Waals interactions and chain alignment .
  • Phase diagrams reveal eutectic or peritectic transitions in binary systems, with longer chains favoring metastable polymorphs due to reduced crystallinity .
    • Methodological Insight : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for mapping phase transitions and crystal structure evolution.

Q. What mechanistic pathways explain the alkaline hydrolysis of this compound, and how do solvent polarity and HO⁻ concentration affect product distribution?

  • Answer : In aqueous-organic solvents (e.g., 1,4-dioxane/water), hydrolysis proceeds via σ-complex intermediates formed by HO⁻ attack on nitroaromatic rings. Key steps include:

  • Low-polarity solvents (60% dioxane) : Promote cyclization of intermediates into benzimidazole N-oxides (e.g., 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide) due to slower nitro group displacement .
  • High-polarity solvents (10% dioxane) : Favor direct displacement to yield 2,4,6-trinitrophenol .
    • Kinetic Analysis : NMR monitoring in deuterated solvents and pseudo-first-order rate constant calculations are used to validate competing pathways .

Q. How can contradictions in mass spectral data between synthetic and environmentally transformed N-alkyl-2,4,6-trinitroaniline derivatives be resolved?

  • Answer : Discrepancies (e.g., m/z 130 fragment in synthetic vs. environmental samples) arise from positional isomerism during reduction. For example:

  • Synthetic reduction (Na₂S) : Preferentially reduces specific nitro groups, yielding isomers with distinct fragmentation patterns .
  • Environmental reduction (microbial) : May target alternative nitro positions due to enzymatic specificity.
    • Resolution Strategy : Isotopic labeling (e.g., ¹⁴C-tracing) and tandem MS/MS fragmentation clarify isomer identity .

Q. What role does this compound play in nanoenergetic systems, and how does its covalent attachment to carbon nanotubes enhance functionality?

  • Answer : As a nitrated energetic ligand, it enhances SWNT reactivity for applications in catalysis or nanoscale explosives. Covalent functionalization via diimide-activated amidation improves:

  • Thermal Stability : Nitro groups participate in redox reactions, enabling tunable exothermic decomposition .
  • Electronic Properties : Charge transfer between the nitroaromatic system and SWNTs modifies conductivity .
    • Synthesis Protocol : Functionalization requires ultrasonication and stoichiometric control to prevent side reactions (e.g., denitration) .

Methodological Tables

Analysis Type Technique Key Parameters Reference
Structural ElucidationGC-MSm/z 212 (M⁺), fragmentation patterns
Phase BehaviorDSC/XRDMelting points, lattice constants
Reaction KineticsNMR (⁶⁰% D₈-dioxane/D₂O)σ-complex detection, rate constants (kₒbs)
Supramolecular BondingX-ray/DFTH-bond energy (~6 kcal/mol), O⋯O distances

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.